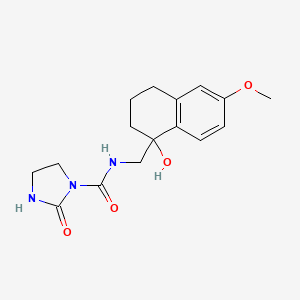
(E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H14N4O7S2 and its molecular weight is 462.45. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
This compound is structurally related to various synthesized derivatives that have been studied for their antibacterial and antimicrobial properties. Research indicates that similar compounds exhibit promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, and also against mycobacteria. For example, derivatives of thioxothiazolidinones have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against mycobacteria, suggesting potential utility in treating infections caused by these pathogens (Krátký, Vinšová, & Stolaříková, 2017). Another study on 2-thioxo-4-thiazolidinones and bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones reported their in vitro antimicrobial activity, indicating their potential as antimicrobial agents (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).
Anticancer Research
Compounds with a thioxothiazolidinone backbone have been investigated for their potential anticancer activities. Novel thioxothiazolidin-4-one derivatives have shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, demonstrating the potential for anticancer therapy. This suggests that derivatives of the original compound could be explored for anticancer applications, especially concerning their ability to inhibit tumor cell proliferation and angiogenesis (Chandrappa et al., 2010).
Synthesis and Structural Studies
The chemical structure and synthesis methods for related compounds have been extensively studied, with findings indicating the diverse chemical modifications possible on the thioxothiazolidinone core. These modifications can significantly alter the biological activity of these compounds, providing a basis for designing new molecules with targeted biological properties. Studies focusing on the synthesis, characterization, and structural analysis of these compounds contribute to a deeper understanding of their potential applications and the mechanisms behind their biological activities (Delgado et al., 2005).
Propiedades
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(2,4-dinitroanilino)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O7S2/c1-28-14-5-3-4-10(16(14)29-2)8-15-17(23)20(18(30)31-15)19-12-7-6-11(21(24)25)9-13(12)22(26)27/h3-9,19H,1-2H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXADNQXEJLQED-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B2706173.png)
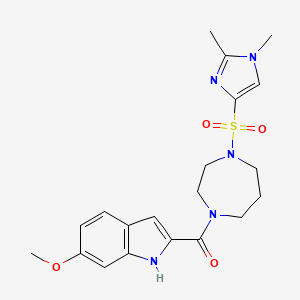
![N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2706175.png)
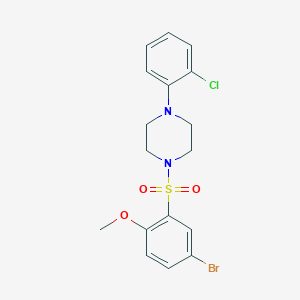

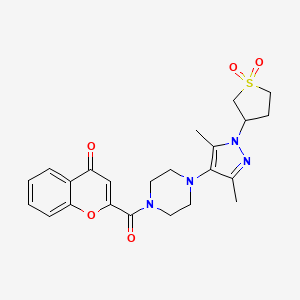
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2706185.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)
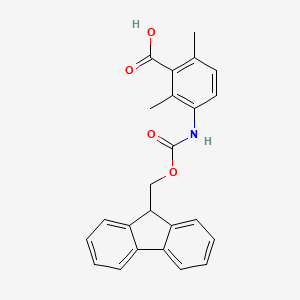
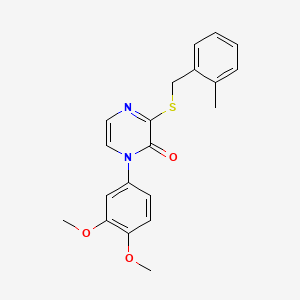

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2706194.png)
